N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide
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Overview
Description
Preparation Methods
The synthesis of N1,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are designed to be eco-friendly, safe, and atom-economical.
Chemical Reactions Analysis
N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various aromatic aldehydes for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a component in light-emitting diodes and dye-sensitized solar cells . In industry, it is used in the design of synthetic receptors and self-assembly host–guest systems .
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can then interact with biological molecules . This interaction can lead to various biological effects, including antibacterial activity and photochemical properties.
Comparison with Similar Compounds
N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide is unique due to its specific structure and the presence of two 7-methyl-1,8-naphthyridine groups. Similar compounds include 2,7-difunctionalized-1,8-naphthyridines, which also exhibit a broad spectrum of biological activities . Other related compounds include N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and 1,3-Phenylenebismaleimide .
Properties
CAS No. |
188916-84-9 |
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Molecular Formula |
C26H20N6O2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-N,3-N-bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H20N6O2/c1-15-6-8-17-10-12-21(29-23(17)27-15)31-25(33)19-4-3-5-20(14-19)26(34)32-22-13-11-18-9-7-16(2)28-24(18)30-22/h3-14H,1-2H3,(H,27,29,31,33)(H,28,30,32,34) |
InChI Key |
ZRLNDDIFRFMQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=NC5=C(C=CC(=N5)C)C=C4 |
Origin of Product |
United States |
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